Vacuolin-1

Descripción general

Descripción

Vacuolina-1 es un compuesto basado en triazina conocido por su capacidad para inhibir la fusión de autofagosomas y lisosomas. Es permeable a las células y se ha utilizado ampliamente en la investigación científica para estudiar la autofagia y el tráfico endosomal. Vacuolina-1 ha mostrado potencial en la inhibición de metástasis y el crecimiento tumoral, convirtiéndolo en un compuesto de interés en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Vacuolina-1 involucra múltiples pasos, comenzando con la preparación del núcleo de triazina. El núcleo de triazina se sintetiza típicamente a través de una serie de reacciones de condensación que involucran cloruro de cianúrico y varias aminas. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como diclorometano y catalizadores como trietilamina. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para Vacuolina-1 no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar técnicas de purificación a gran escala como la cromatografía industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

Vacuolina-1 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en el anillo de triazina. También puede participar en reacciones de complejación con iones metálicos, lo que puede ser útil en diversas aplicaciones analíticas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de Vacuolina-1 incluyen cloruro de cianúrico, varias aminas y disolventes orgánicos como diclorometano. Las condiciones de reacción a menudo involucran el uso de catalizadores como trietilamina y temperaturas controladas para garantizar rendimientos óptimos .

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran Vacuolina-1 son típicamente derivados de triazina sustituidos. Estos derivados pueden tener diferentes actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Vacuolin-1 is a cell-permeable compound that inhibits autophagy and endosomal trafficking . Research indicates that it induces the formation of large vacuoles and influences lysosome morphology .

Scientific Research Applications

Autophagy and Lysosomal Degradation

- This compound inhibits the fusion between autophagosomes and lysosomes in mammalian cells, leading to the accumulation of autophagosomes .

- It is a more potent autophagy inhibitor than chloroquine (CQ), with less cell toxicity . this compound is reportedly ten times more effective than CQ in suppressing autophagy . Its effects on autophagy inhibition are reversible .

- This compound also blocks the fusion between endosomes and lysosomes, causing a defect in general endosomal-lysosomal degradation .

- This compound alkalizes lysosomal pH and decreases lysosomal Ca2+ content, while only weakly inhibiting V-ATPase nonspecifically . It also markedly activates RAB5, and the expression of RAB5A-DN or RAB5A knockdown can significantly inhibit this compound-induced autophagosome accumulation .

Cancer Treatment

- This compound has potential applications in treating autophagy-related human diseases, including cancer .

- It can be used to treat cancers susceptible to treatment with an autophagy inhibiting agent, such as lung, colon, prostate, breast, osteosarcoma, and nasopharyngeal carcinoma .

- This compound can be administered alone or in combination with chemotherapy drugs like taxol, 5-Fu, and temsirolimus . The use of this compound and its analogues may offer a novel therapeutic strategy for fighting cancers . Vacuolins may also sensitize tumor cells carrying wild-type p53 to chemotherapeutic drugs .

- In experimental mouse models, this compound inhibits the metastasis of mammary carcinoma . It significantly inhibits colony formation, migration, and invasion of various cancer cells in vitro, as well as suppresses the metastasis and/or tumor growth of breast cancer or melanoma in various experimental or transgenic mouse models .

Endosomal Trafficking

- This compound inhibits endosomal trafficking and metastasis .

- It disrupts the segregation of inner and limiting membranes characteristic of endosomes and lysosomes and favors fusion of inner and limiting membranes .

- This compound inhibits the recycling and degradation of integrins by compromising the assembly-disassembly dynamics of focal adhesions (FAs) .

Other Applications

Mecanismo De Acción

Vacuolina-1 ejerce sus efectos inhibiendo la fusión de autofagosomas y lisosomas. Activa la GTPasa RAB5A, que juega un papel clave en el tráfico endosomal. Al bloquear la fusión de autofagosomas y lisosomas, Vacuolina-1 induce la acumulación de autofagosomas e interrumpe la degradación de los componentes celulares. Este mecanismo es particularmente útil para estudiar la autofagia y su papel en diversas enfermedades .

Comparación Con Compuestos Similares

Vacuolina-1 es única en su capacidad para inhibir de manera potente y reversible la fusión de autofagosomas y lisosomas. Los compuestos similares incluyen:

Cloroquina: Un fármaco antimalárico que también inhibe la autofagia elevando el pH de los lisosomas, inhibiendo así su función.

Bafilomicina A1: Un antibiótico macrólido que inhibe la ATPasa vacuolar, evitando así la acidificación lisosomal y la autofagia.

MOPIPP: Una calcona basada en indol que promueve la vacuolación de los compartimentos de endosomas tardíos e interfiere con el tráfico de endosomas tardíos a los lisosomas.

Actividad Biológica

Vacuolin-1 (V1) is a small-molecule compound that has garnered attention in the field of cellular biology due to its significant effects on endosomal trafficking, autophagy, and potential anti-cancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, thereby disrupting normal autophagic processes. Research indicates that V1 potently and reversibly blocks this fusion, leading to the accumulation of autophagosomes within cells. This effect is attributed to the activation of RAB5A GTPase, which is crucial for endosomal trafficking and maturation .

Key Mechanisms:

- Inhibition of Autophagy: V1 inhibits the autophagosome-lysosome fusion process, leading to increased levels of lipidated LC3B-II and SQSTM1/p62, markers of autophagic flux .

- Endosomal Trafficking Disruption: V1 induces homotypic fusion of endosomes and lysosomes, resulting in large vacuole formation .

- Calcium Homeostasis: The compound also affects lysosomal calcium levels and alkalinizes lysosomal pH, which can further influence cellular signaling pathways .

1. Anti-Metastatic Activity

This compound has been shown to significantly inhibit the migration and invasion of cancer cells in vitro. In various experimental models, it reduces colony formation and metastasis in breast cancer and melanoma . The compound achieves this by targeting capping protein Zβ (CapZβ), which is essential for cell motility.

2. Inhibition of Viral Infections

Studies have demonstrated that V1 can inhibit infections by viruses such as Ebola and vesicular stomatitis virus (VSV) by disrupting endosomal pathways necessary for viral entry . This highlights its potential as an antiviral agent.

Case Study 1: Autophagy Inhibition

In a study examining the effects of V1 on autophagy, researchers treated mammalian cells with varying concentrations of this compound. The results showed a marked increase in autophagosome accumulation without significant cytotoxicity. This study concluded that V1 is at least ten times more potent than chloroquine in inhibiting autophagy while exhibiting lower toxicity .

Case Study 2: Cancer Cell Migration

A separate investigation focused on the anti-metastatic properties of V1 involved treating breast cancer cell lines with 1 μM V1 for 24 hours. Results indicated a significant reduction in cell migration and invasion capabilities, as assessed by transwell assays and wound-healing assays .

Data Summary

Propiedades

IUPAC Name |

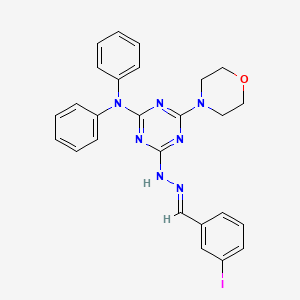

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351986-85-1 | |

| Record name | Vacuolin-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.